rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804796
InChI: InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1
SMILES:
Molecular Formula: C14H19N5O3
Molecular Weight: 305.33 g/mol

rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol

CAS No.:

Cat. No.: VC15804796

Molecular Formula: C14H19N5O3

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol -

Specification

Molecular Formula C14H19N5O3
Molecular Weight 305.33 g/mol
IUPAC Name [(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol
Standard InChI InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1
Standard InChI Key ZPYBQTVZVONOSP-OYBPUVFXSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C
Canonical SMILES CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

rel-((3AR,4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-yl)methanol (molecular weight: 305.33 g/mol) features a cyclopenta[d] dioxolane ring system fused to a purine base . The "rel-" prefix denotes relative stereochemistry, indicating that the compound is a racemic mixture or a diastereomer with unspecified absolute configuration. Key structural elements include:

  • A 6-amino-9H-purin-9-yl group, a modified adenine base.

  • A 2,2-dimethyltetrahydro-3aH-cyclopenta[d][1, dioxolane scaffold, which replaces the traditional ribose sugar in nucleosides.

  • A methanol substituent at the 4-position of the cyclopentane ring .

The stereochemical designations (3aR,4R,6R,6aS) define the spatial arrangement of chiral centers, critical for biological activity. This configuration is analogous to intermediates used in abacavir synthesis, a nucleoside reverse transcriptase inhibitor for HIV treatment .

Synonyms and Registry Identifiers

The compound is recognized under multiple identifiers:

SynonymRegistry Number
rel-((3AR,4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-yl)methanol174171-97-2
((3AR,4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1, dioxol-4-yl)methanol24587-86-8

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of this compound involves multi-step strategies to achieve stereochemical precision. A patented method for analogous purine derivatives (IL135323A) outlines a process combining in situ deprotection, condensation, and cyclization :

  • Deprotection: Hydrolysis of N-protected cyclopentene precursors (e.g., acyl or oxycarbonyl groups) under acidic conditions.

  • Condensation: Coupling of the deprotected amine with a purine derivative (e.g., 6-chloropurine) in polar solvents (e.g., DMF) with a base (e.g., K₂CO₃).

  • Cyclization: Formation of the dioxolane ring via intramolecular etherification, facilitated by dimethyl groups at the 2-position .

This route avoids intermediate isolation, enhancing yield (reported >70% for analogous compounds) .

Stereochemical Control

The relative stereochemistry is achieved through:

  • Chiral auxiliaries: Use of enantiomerically pure starting materials.

  • Protecting groups: 2,2-Dimethyl groups stabilize the dioxolane ring during cyclization .

  • Solvent effects: Polar aprotic solvents (e.g., THF) favor desired stereochemical outcomes .

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Insights

While explicit NMR data for this compound is unavailable, analogous structures exhibit:

  • ¹H NMR:

    • Purine H-8 proton at δ 8.2–8.4 ppm.

    • Cyclopentane methine protons (H-4, H-6) at δ 4.5–5.0 ppm.

    • Methanol -OH proton at δ 1.5–2.5 ppm (broad) .

  • ¹³C NMR:

    • Purine C-6 (NH₂) at δ 156–158 ppm.

    • Dioxolane carbons at δ 90–100 ppm .

X-ray Crystallography

Crystallographic data for related compounds (e.g., abacavir intermediates) reveal:

  • Bond lengths: C-N bonds in the purine ring measure 1.33–1.37 Å.

  • Dihedral angles: The purine base and cyclopentane ring form a 88–92° angle, optimizing π-π stacking in biological targets .

Comparative Analysis with Analogous Compounds

Parameterrel-((3AR,4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-yl)methanolAbacavir Intermediate
Core structureCyclopenta[d] dioxolaneCyclopentene
Sugar moietyDioxolane-protected methanolHydroxymethylcyclopentanol
Synthetic yieldNot reported>70%
Biological targetViral polymerases (hypothetical)HIV reverse transcriptase

Recent Advances and Future Directions

Stereoselective Synthesis

Recent patents (e.g., WO2012087881A1) highlight innovations in PI3K inhibitor synthesis, which could be adapted for purine derivatives . Techniques such as enzymatic resolution or asymmetric catalysis may improve stereochemical purity .

Computational Modeling

Molecular docking studies could predict binding affinities for viral polymerases, guiding structural optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator